
4-Anilino-4-oxobutanoic Acid-d5
Descripción general
Descripción
4-Anilino-4-oxobutanoic Acid-d5 is the deuterium labeled analogue of 4-Anilino-4-oxobutanoic Acid . It is a metabolite of Suberoylanilide Hydroxamic Acid . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Synthesis Analysis
A highly-productive strategy based on the use of an acyltransferase from Mycobacterium smegmatis (MsAcT), for the preparation of aminooxo-acids in water was developed . 1 M-scale biotransformations were carried out with excellent yields (68–94%) and rapid reactions (0.5–5 h) starting from anilines and a range of different anhydrides .Molecular Structure Analysis
The molecular formula of this compound is C10H6D5NO3 . The InChI representation of the molecule is InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 462.29ºC at 760 mmHg . The compound has a density of 1.32g/cm3 .Aplicaciones Científicas De Investigación
Syntheses and Antimicrobial Activities
Substituted 4-oxobutanoic acids have been synthesized and evaluated for their antimicrobial properties. For instance, chiral derivatives of 4-oxobutanoic acid reacted with substituted anilines to produce amides with significant antifungal and antibacterial activities, demonstrating the potential of these compounds in developing new antimicrobial agents (Auj e Sana et al., 2011).
Molecular Structure and Spectroscopy
The molecular structure, vibrational wavenumbers, and electronic properties of 4-oxobutanoic acid derivatives have been extensively studied using various spectroscopic methods and theoretical calculations. These studies provide insights into the stability, reactivity, and electronic transitions within these molecules, which are crucial for designing materials with specific optical and electronic properties (Rahul Raju et al., 2015).
Photodimerization and Template Synthesis
Research has explored the use of substituted anilines, including compounds similar to 4-Anilino-4-oxobutanoic Acid-d5, as templates for the photodimerization of cinnamoyl units. This process leads to the formation of cyclobutane derivatives, showcasing a method for constructing complex organic frameworks with potential applications in material science and organic synthesis (M. Ghosn & C. Wolf, 2010).
Catalytic and Photocatalytic Applications
Compounds structurally related to this compound have been involved in studies concerning the photocatalytic degradation of organic pollutants. These studies underline the role of substituted 4-oxobutanoic acids in enhancing photocatalytic processes, pointing towards their potential application in environmental remediation and the treatment of wastewater (M. Taghavi et al., 2018).
Kinetics and Mechanism of Oxidation Reactions
The oxidation reactions of substituted 4-oxobutanoic acids have been kinetically studied, offering a deeper understanding of the mechanisms underlying these chemical transformations. Such insights are valuable for designing and optimizing industrial processes involving these compounds (N. A. Mohamed Farook et al., 2013).
Direcciones Futuras
Deuteration, the process of replacing hydrogen atoms with deuterium, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 4-Anilino-4-oxobutanoic Acid-d5 and other deuterated compounds could have important roles in future drug development processes.
Mecanismo De Acción
Target of Action
4-Anilino-4-oxobutanoic Acid-d5 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium-labeled compounds interact with their targets in a similar manner to their non-deuterated counterparts . The presence of deuterium can potentially affect the pharmacokinetic and metabolic profiles of the drug .
Biochemical Pathways
Deuterium-labeled compounds are often used to trace the metabolic pathways of drugs .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic profiles . This includes changes in absorption, distribution, metabolism, and excretion (ADME) properties, which can impact the bioavailability of the drug .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic fate of drugs .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the stability and efficacy of deuterium-labeled compounds .
Propiedades
IUPAC Name |
4-oxo-4-(2,3,4,5,6-pentadeuterioanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFGFGGLCMGYTP-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCC(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661791 | |
| Record name | 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
840529-98-8 | |
| Record name | 4-Oxo-4-[(~2~H_5_)phenylamino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7,8,9-tetrahydro-3H-naphtho[1,2-d]imidazole](/img/structure/B563009.png)
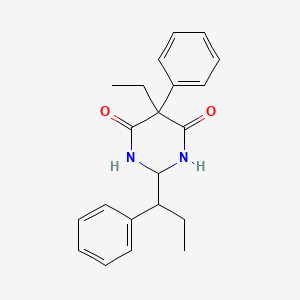


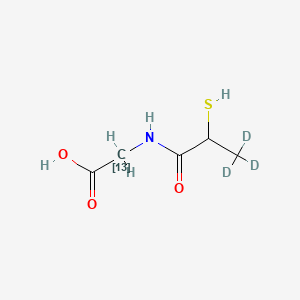
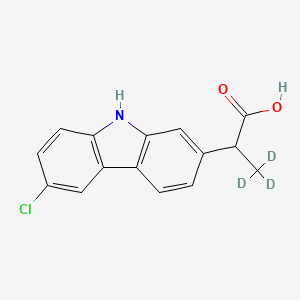




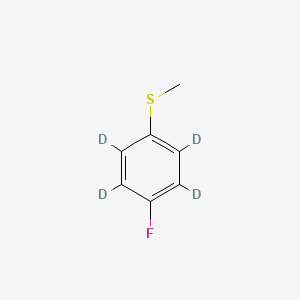
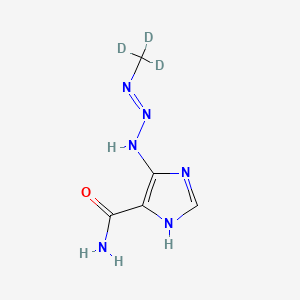
![N-[2-(3-Fluorophenyl)ethyl]dodecanamide](/img/structure/B563029.png)